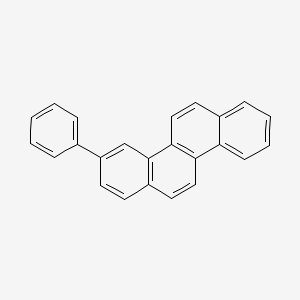![molecular formula C25H22FN5O5 B13096694 [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a purine base, a benzoyloxy group, a fluoro group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol precursor.
Introduction of the fluoro group: This step often involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the purine base: This is typically done through a nucleophilic substitution reaction where the purine base is introduced to the oxolane ring.
Final esterification: The benzoate ester is formed by reacting the intermediate compound with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the fluoro group, potentially leading to the formation of a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester and benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted benzoate and benzoyloxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base suggests that it could mimic natural nucleotides, making it useful in studies of DNA and RNA synthesis and repair.
Medicine
In medicine, the compound is investigated for its potential antiviral and anticancer properties. The presence of the fluoro group and the purine base suggests that it could inhibit key enzymes involved in viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The purine base allows it to bind to nucleotide-binding sites, potentially inhibiting enzymes involved in DNA and RNA synthesis. The fluoro group enhances its binding affinity and specificity, making it a potent inhibitor of viral and cancer cell enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl acetate
Uniqueness
The uniqueness of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate lies in its combination of functional groups. The presence of both a fluoro group and a benzoyloxy group on the oxolane ring, along with the purine base, provides it with unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C25H22FN5O5 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H22FN5O5/c1-25(26)19(36-23(33)16-10-6-3-7-11-16)17(12-34-22(32)15-8-4-2-5-9-15)35-24(25)31-14-30-18-20(27)28-13-29-21(18)31/h2-11,13-14,17,19,24H,12H2,1H3,(H2,27,28,29)/t17-,19-,24-,25-/m1/s1 |
Clé InChI |
OGHFFVJJKQQNNW-WBAYHMBSSA-N |
SMILES isomérique |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


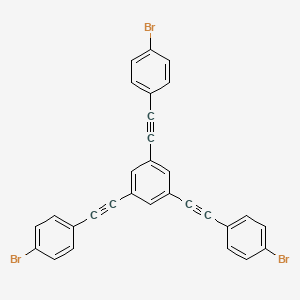
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
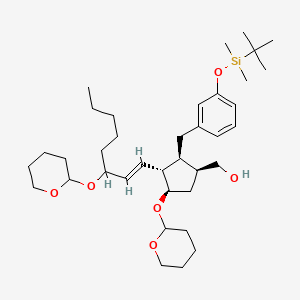
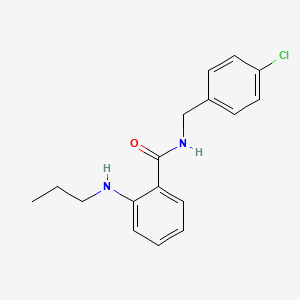


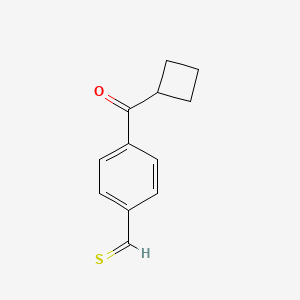
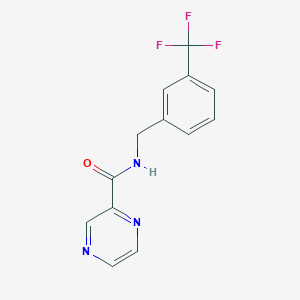
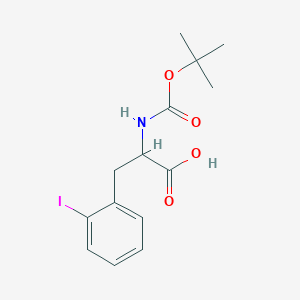
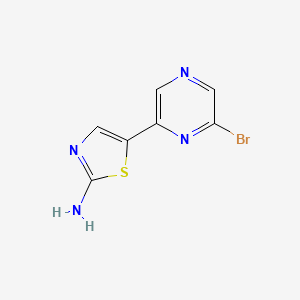
![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)
![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)
